molecular formula C10H18O2 B6146472 1-methoxy-4,4-dimethylcyclohexane-1-carbaldehyde CAS No. 1864421-32-8

1-methoxy-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B6146472
CAS No.: 1864421-32-8
M. Wt: 170.2
InChI Key:
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Description

1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring a methoxy group and a carbaldehyde group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4,4-dimethylcyclohexanone as the starting material.

    Methoxylation: The ketone group is converted to a methoxy group using methanol in the presence of an acid catalyst.

    Formylation: The methoxy derivative is then subjected to formylation using a formylating agent such as formic acid or formic anhydride to introduce the carbaldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: 1-methoxy-4,4-dimethylcyclohexane-1-carboxylic acid.

    Reduction: 1-methoxy-4,4-dimethylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-Methoxy-4-methylcyclohexane-1-carbaldehyde: Similar structure but with one less methyl group.

    1-Methoxy-4,4-diethylcyclohexane-1-carbaldehyde: Similar structure but with ethyl groups instead of methyl groups.

    1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acid: Oxidized form of the compound.

Properties

CAS No.

1864421-32-8

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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